molecular formula C9H11NO2 B15093776 2-(2-Amino-4-methylphenyl)acetic acid CAS No. 37777-64-3

2-(2-Amino-4-methylphenyl)acetic acid

Cat. No.: B15093776
CAS No.: 37777-64-3
M. Wt: 165.19 g/mol
InChI Key: RVVIRPPKZLWWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is also known as 4-methylphenyl glycine. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring substituted with a methyl group. It is a white solid with a melting point of 256-257°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methylphenyl)acetic acid can be achieved through several methods. One common route involves the reaction of 4-chlorobenzaldehyde with ammonia to form 4-chlorobenzylamine, which is then subjected to cyanoacetylation to yield 2-(2-amino-4-methylphenyl)acetonitrile. This intermediate is subsequently hydrolyzed to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include steps such as solvent extraction, crystallization, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-methylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a variety of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

37777-64-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(2-amino-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

RVVIRPPKZLWWBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.